molecular formula C10H9ClN2O2 B13687282 Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13687282
M. Wt: 224.64 g/mol
InChI Key: JAHRXRNFCZUCDC-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This ethyl ester is part of the imidazopyridine class of heterocyclic compounds, which are of significant interest in medicinal and agrochemical research due to their privileged structures that often exhibit valuable biological activities. The presence of both the chloro substituent and the ester functional group on the imidazopyridine core makes this molecule a versatile building block or intermediate for further synthetic elaboration. Researchers can utilize this compound in various applications, including the synthesis of more complex molecules for pharmaceutical development, material science, and chemical biology. The specific isomer, [1,5-a], differentiates it from other common imidazopyridine scaffolds and may impart unique physicochemical and binding properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific safety and handling information, please refer to the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-7-4-3-5-8(11)13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRXRNFCZUCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step One-Pot Cyclization Using 2-Aminopyridines and Ethyl Bromoacetate Derivatives

A convenient and practical method involves a two-step one-pot synthesis starting from 2-aminopyridine derivatives and ethyl bromoacetate in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent. This approach was reported by Fan and Li (2018) for related imidazo[1,2-a]pyridine derivatives and can be adapted for imidazo[1,5-a]pyridines by modifying the starting materials accordingly.

Procedure Summary:

  • Stir 2-aminopyridine with DMF-DMA in DMF at 65 °C for 3 hours to form an intermediate formamidine.
  • Add ethyl bromoacetate, sodium bicarbonate, and potassium iodide sequentially.
  • Stir the mixture at 85 °C to promote cyclization and ring closure.
  • Work-up includes extraction with chloroform, drying, and purification by silica gel chromatography.

Key Features:

  • The reaction proceeds through initial formation of an imine intermediate followed by nucleophilic substitution and cyclization.
  • The ethyl ester group is introduced via ethyl bromoacetate.
  • The chloro substituent can be incorporated by using 5-chloro-2-aminopyridine as the starting amine.

Representative Data:

Parameter Condition Outcome
Solvent N,N-dimethylformamide (DMF) Efficient intermediate formation
Temperature 65 °C (first step), 85 °C (second step) Moderate heating required
Base Sodium bicarbonate Facilitates cyclization
Additives Potassium iodide Enhances reaction rate
Purification Silica gel chromatography Pure product obtained
Yield Moderate to high (varies with substrates) Typically >60%

This method is versatile and can be adapted to various substituted aminopyridines to obtain different halogenated imidazo[1,5-a]pyridine esters.

Condensation of Ethyl 2-Halogenated-3-oxobutanoates with 2-Aminopyridines

Another established method involves the condensation of ethyl 2-chloro- or 2-bromo-3-oxobutanoates with 2-aminopyridines in alcoholic solvents under reflux conditions.

Procedure Highlights:

  • Mix ethyl 2-halogenated-3-oxobutanoate with 2-aminopyridine in ethanol or 1,2-dimethoxyethane.
  • Heat under reflux for extended periods (overnight to 48 hours).
  • The reaction leads to cyclization forming the imidazo[1,5-a]pyridine-3-carboxylate core.
  • The chloro substituent can be introduced via the halogenated ketoester or by using 5-chloropyridine derivatives.

Challenges and Improvements:

  • Traditional reflux methods yield moderate to low yields (50-70% or less) for some substitution patterns.
  • Microwave-assisted organic synthesis (MAOS) has been developed to improve yields and reduce reaction times significantly.
  • MAOS allows rapid synthesis of disubstituted imidazo[1,2-a]pyridine carboxylates, which can be extended to imidazo[1,5-a]pyridines by analogous conditions.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
1 2-Aminopyridine + DMF-DMA + Ethyl bromoacetate NaHCO3, KI, DMF solvent 65 °C / 85 °C 3 h / variable >60 Two-step one-pot; adaptable to chloro-substituted amines
2 Ethyl 2-halogenated-3-oxobutanoate + 2-aminopyridine Ethanol or 1,2-dimethoxyethane, reflux Reflux (78-110 °C) 12-48 h 50-70 Traditional condensation; improved by microwave-assisted synthesis
3 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate + nucleophiles KF or DIPEA, DMSO or ACN 60-180 °C 1-15 h 79-98 Nucleophilic substitution on halogenated fused heterocycles

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. The presence of the chlorine atom and the ester group may influence its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,5-a]pyridine Core

The table below compares substituent effects on imidazo[1,5-a]pyridine derivatives:

Compound Name Substituent(s) Key Properties/Applications Reference
Ethyl imidazo[1,5-a]pyridine-3-carboxylate None (parent structure) Base structure for derivatization; used in fragment-based drug discovery
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 6-Bromo Bromine enables Suzuki-Miyaura cross-coupling; intermediate for kinase inhibitors
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 5-Hydroxy Polar hydroxyl group enhances hydrogen bonding; potential for prodrug design
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-Chloro, 7-methyl Chlorine and methyl groups improve lipophilicity; explored in HIV-1 reverse transcriptase inhibition
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate 6-Pyridin-3-yl Aryl substitution via Suzuki coupling; enhances binding to GSK-3β

Key Observations :

  • Chlorine vs. Bromine : Bromine at position 6 (e.g., in compound 25, ) facilitates cross-coupling reactions, whereas chlorine at position 5 (as in the target compound) may enhance electrophilicity for nucleophilic substitution .
  • Methyl/Hydroxy Groups : Methyl groups (e.g., in compound 14, ) increase metabolic stability, while hydroxy groups (e.g., compound 28, ) improve solubility but may require protection during synthesis .

Heterocycle Variations

Imidazo[1,5-a]pyridine derivatives are often compared to pyrazolo[1,5-a]pyridines and triazolo analogs:

Compound Type Heterocycle Key Differences Reference
Imidazo[1,5-a]pyridine Two nitrogen atoms in fused ring Higher aromaticity and rigidity; preferred for kinase inhibition
Pyrazolo[1,5-a]pyridine One nitrogen in five-membered ring Reduced steric hindrance; used in antiviral agents (e.g., HIV-1 inhibitors)
Triazolo[4,3-a]pyrimidine Three nitrogen atoms Enhanced hydrogen-bonding capacity; explored in antimicrobial agents
Spectral Data:
  • IR/NMR : Imidazo[1,5-a]pyridine esters show characteristic C=O stretches at ~1666 cm⁻¹ (IR) and ethyl ester signals at δ 1.23–4.14 ppm (¹H-NMR) .
  • Mass Spectrometry : Molecular ion peaks for imidazo derivatives (e.g., m/z 317.2 [M+H]⁺ for compound 25) confirm boron-containing analogs .

Biological Activity

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : Approximately 224.64 g/mol
  • Melting Point : 79°C to 82°C

The compound features a chlorine atom at the 5-position of the imidazo ring, which significantly influences its chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may serve as a lead in developing drugs that require modulation of these pathways. The inhibition profiles indicate potential therapeutic applications in managing drug interactions and enhancing the efficacy of co-administered medications.

Anticancer Properties

Preliminary studies have suggested that this compound possesses anticancer properties. Although the exact mechanisms remain to be fully elucidated, the compound's ability to inhibit specific metabolic pathways may contribute to its antitumor activity. Further research is necessary to explore its efficacy in various cancer models and to identify the specific cancer types it may affect.

This compound's biological activity can be attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Enzymes : The inhibition of CYP1A2 and CYP2C19 suggests a role in altering drug metabolism.
  • Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameCAS NumberUnique Features
Ethyl 7-Chloroimidazo[1,2-a]pyridine-3-carboxylate67107280Chlorine at the 7-position
Ethyl 5-Bromoimidazo[1,2-a]pyridine-3-carboxylate885271-51-2Bromine substitution instead of chlorine
Ethyl Imidazo[1,2-a]pyridine-3-carboxylateNot specifiedLacks halogen substitution

This compound stands out due to its specific chlorine substitution pattern and demonstrated biological activity against certain cytochrome P450 enzymes, making it particularly interesting for pharmaceutical applications compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study reported that this compound effectively inhibited CYP1A2 and CYP2C19 at low micromolar concentrations, indicating strong potential for drug development aimed at enhancing therapeutic efficacy while minimizing adverse effects associated with drug metabolism alterations.
  • Anticancer Research : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved are under investigation but suggest interference with critical signaling pathways that regulate cell growth and survival.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption characteristics in animal models, supporting further development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with halogenation or cyclization reactions. A common approach includes:

  • Nucleophilic substitution of a precursor (e.g., 5-aminoimidazo[1,5-a]pyridine) with ethyl chloroformate under basic conditions .
  • Cyclization using catalysts like ammonium chloride or transition metals to form the fused imidazo-pyridine core .

Q. Optimization strategies :

  • Use continuous flow reactors to enhance yield and control exothermic reactions .
  • Adjust solvent polarity (e.g., THF vs. DMF) to influence regioselectivity and minimize byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo-pyridine core and substituent positions. For example, the ethyl ester group appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as halogen bonding from the chloro substituent .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 255.06) and fragmentation patterns .

Advanced Research Questions

Q. How does the chloro substituent influence reaction pathways and regioselectivity in derivatization?

The 5-chloro group acts as a directing group, favoring electrophilic substitution at the 7-position due to its electron-withdrawing effect. Key findings:

  • Suzuki coupling : The chloro group enables Pd-catalyzed cross-coupling with aryl boronic acids at the 7-position .
  • Hydrolysis : The ester group can be selectively hydrolyzed to a carboxylic acid without disrupting the chloro substituent .

Table 1 : Reactivity comparison of substituents in imidazo-pyridines

SubstituentPreferred Reaction SiteYield (%)
5-ClC785–92
5-NO₂C670–78
5-CH₃C465–72

Q. What mechanistic insights explain its biological activity as a kinase inhibitor?

The compound inhibits kinases (e.g., PI3K, EGFR) through:

  • Competitive binding : The chloro group and pyridine nitrogen form hydrogen bonds with ATP-binding pockets .
  • Conformational effects : The ethyl ester enhances lipophilicity, improving membrane permeability in cell-based assays .

Q. Methodological recommendations :

  • Use surface plasmon resonance (SPR) to quantify binding affinity (KD values).
  • Perform molecular dynamics simulations to map interactions with kinase activation loops .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

  • Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., chloro substituent’s σ-hole for halogen bonding) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values in kinase inhibition .

Example : A QSAR study showed that 5-Cl derivatives exhibit 3.2-fold higher activity than 5-CH₃ analogs due to enhanced electrostatic interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to address them experimentally?

  • Issue : Solubility ranges from 0.5 mg/mL (aqueous buffer) to 25 mg/mL (DMSO) across studies .
  • Resolution : Standardize measurement conditions (pH 7.4, 25°C) using HPLC-UV with a calibration curve. Recent studies confirm DMSO solubility >20 mg/mL, aligning with lipophilicity (logP = 2.1) .

Methodological Best Practices

  • Synthetic purity : Purify via flash chromatography (silica gel, hexane/EtOAc 3:1) to achieve >95% purity .
  • Biological assays : Use HEK293 or MCF-7 cell lines for cytotoxicity studies, with IC₅₀ determination via MTT assays .

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